Adiantulupanone
Overview
Description
Adiantulupanone is a natural compound isolated from the plant Adiantum capillus-veneris. It is a secondary metabolite and has been shown to be bioactive in various research studies . The molecular formula of this compound is C29H48O, and it has a molecular weight of 412.7 g/mol .
Preparation Methods
Adiantulupanone is typically isolated from the herbs of Adiantum venustum. The preparation method involves extracting the compound using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified and characterized using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Adiantulupanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Adiantulupanone has several scientific research applications. It is used as a reference material for HPLC analysis and as a quality control standard for analytical purposes . In addition, it has been studied for its bioactive properties, including potential therapeutic applications in medicine. Research has shown that this compound exhibits anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of Adiantulupanone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may exert its effects through multiple mechanisms .
Comparison with Similar Compounds
Adiantulupanone is structurally similar to other triterpenoids, such as betulinic acid and ursolic acid. it has unique bioactive properties that distinguish it from these compounds. For example, this compound has been shown to have stronger anti-inflammatory and anticancer activities compared to betulinic acid and ursolic acid . Other similar compounds include oleanolic acid and lupeol, which also belong to the triterpenoid family .
Properties
IUPAC Name |
1-[(1R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-19(30)20-11-15-26(4)17-18-28(6)21(24(20)26)9-10-23-27(5)14-8-13-25(2,3)22(27)12-16-29(23,28)7/h20-24H,8-18H2,1-7H3/t20-,21+,22-,23+,24+,26+,27-,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITVYVWRRGIEDG-DVLMBPTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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